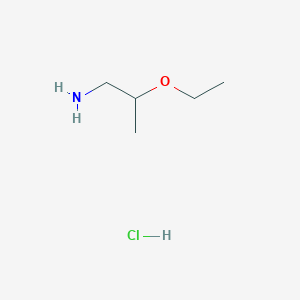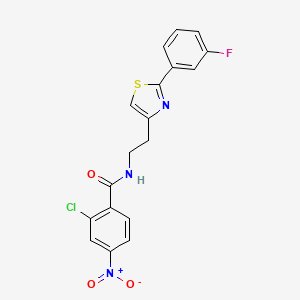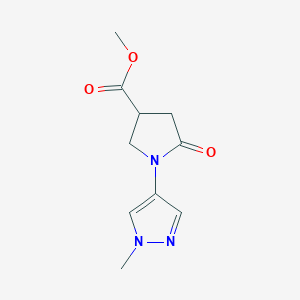
methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate, also known as MPPC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrrolidine family and has been synthesized using various methods. MPPC has been found to have interesting biochemical and physiological effects, which make it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action of methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, this compound has been found to increase the activity of antioxidant enzymes such as SOD and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under normal laboratory conditions. It has also been found to have low toxicity in vitro. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate. One area of interest is its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Further studies are needed to determine the optimal dosage and treatment regimen for this compound. In addition, more research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, more studies are needed to determine the safety and efficacy of this compound in vivo.
Synthesemethoden
Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate can be synthesized using various methods, including the reaction of 1-methyl-1H-pyrazol-4-amine with ethyl 3-oxo-4-phenylbutanoate, followed by reduction with sodium borohydride. The yield of this method is reported to be around 50%. Another method involves the reaction of 1-methyl-1H-pyrazol-4-amine with methyl 3-oxo-4-phenylbutanoate, followed by reduction with lithium aluminum hydride. This method has a higher yield of around 80%.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases. This compound has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12-6-8(4-11-12)13-5-7(3-9(13)14)10(15)16-2/h4,6-7H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWQMOJSABVIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CC2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)

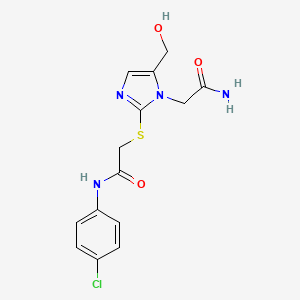
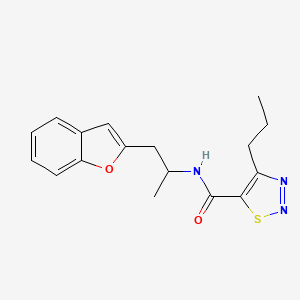
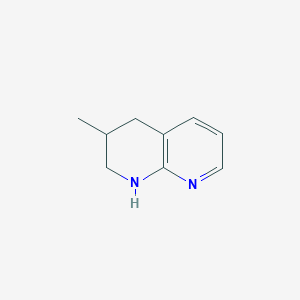
![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2537892.png)
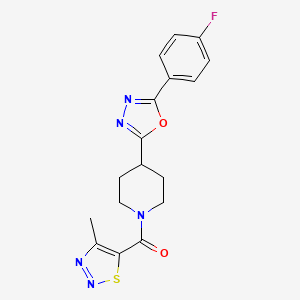
![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)
